4,6-Dimethyl-1,2,3-triazine
Overview
Description
4,6-Dimethyl-1,2,3-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are nitrogen-containing heterocycles that have a wide range of applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, characterized by the presence of three nitrogen atoms in a six-membered ring, makes it a compound of significant interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-1,2,3-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction between this compound and cyclopentanone pyrrolidine enamine, which is predicted to be a concerted Diels–Alder cycloaddition . This reaction can be carried out using ab initio SCF-MO computational methods, taking into account solvent effects.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted, solid-phase, and metal-based reactions are common in the synthesis of triazines .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-1,2,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like benzoyl chloride in the presence of triethylamine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzoyl chloride yields 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine .
Scientific Research Applications
4,6-Dimethyl-1,2,3-triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1,2,3-triazine involves its interaction with specific molecular targets and pathways. Triazine derivatives can interfere with various signaling pathways to induce cell death, making them potential candidates for cancer treatment . The compound’s ability to undergo nucleophilic substitution and other reactions allows it to interact with different biological molecules, leading to its diverse biological effects.
Comparison with Similar Compounds
4,6-Dimethyl-1,2,3-triazine can be compared with other similar compounds, such as:
s-Triazine (C3N3H3): Known for its high nitrogen content and stability, s-Triazine is used in high-energy materials.
Heptazine (C6N7H3): This compound has an unusual conjugated structure and is used in various applications due to its high heat of formation and stability.
N,N-Dimethyl-1,3,5-triazine-2,4,6-triamine: This compound is used in pharmaceutical applications and has similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4,6-dimethyltriazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-3-5(2)7-8-6-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGOZZGWFXRGJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227959 | |
Record name | 1,2,3-Triazine, 4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77202-09-6 | |
Record name | 1,2,3-Triazine, 4,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077202096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Triazine, 4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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